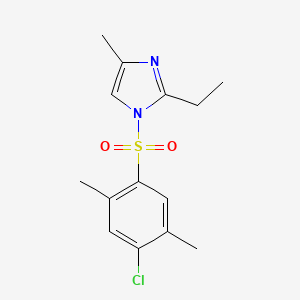![molecular formula C15H15ClF3N5O3 B2881968 ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate CAS No. 306977-21-9](/img/structure/B2881968.png)
ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate typically involves multiple steps. One common approach includes the following steps:
Formation of the pyridine intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with an appropriate amine to form the pyridine intermediate.
Addition of the ethyl group: The intermediate is then reacted with ethyl isocyanate to introduce the ethyl carbamate group.
Formation of the final product: The final step involves the reaction of the intermediate with a cyanopropanoyl chloride derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate: Unique due to its specific substitution pattern on the pyridine ring.
Other pyridine derivatives: Compounds with different substituents on the pyridine ring may exhibit varying chemical and biological properties.
Uniqueness
The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the ethyl carbamate and cyanopropanoyl groups, makes this compound unique
Properties
IUPAC Name |
ethyl N-[3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylimino]-2-cyanopropanoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O3/c1-2-27-14(26)24-13(25)9(6-20)7-21-3-4-22-12-11(16)5-10(8-23-12)15(17,18)19/h5,7-9H,2-4H2,1H3,(H,22,23)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHWEWBBSYXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
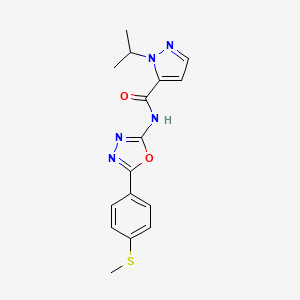
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2881887.png)
![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)
![2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2881891.png)
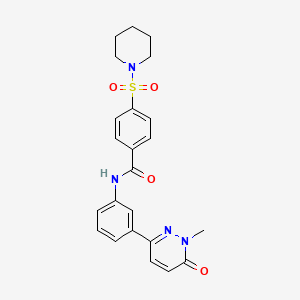
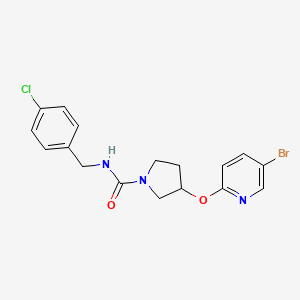
![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2881899.png)
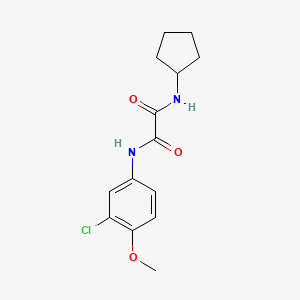
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
